Cas no 1482594-20-6 (4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid)

1482594-20-6 structure
Product Name:4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
CAS No:1482594-20-6
Molecular Formula:C9H5BrN2O2S
Molecular Weight:285.117199659348
CID:5745236
PubChem ID:65207487
4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Properties
Names and Identifiers
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- AKOS014541574
- CS-0288741
- 1482594-20-6
- EN300-844558
- 4-(3-bromophenyl)-1,2,3-thiadiazole-5-carboxylicacid
- 4-(3-bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 1,2,3-Thiadiazole-5-carboxylic acid, 4-(3-bromophenyl)-
-
- InChIKey: OAEDSIAASKXXQY-UHFFFAOYSA-N
- Inchi: 1S/C9H5BrN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
- SMILES: BrC1=CC=CC(=C1)C1=C(C(=O)O)SN=N1
Computed Properties
- Exact Mass: 283.92551g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 2
- Monoisotopic Mass: 283.92551g/mol
- Heavy Atom Count: 15
- Complexity: 254
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.7
- Topological Polar Surface Area: 91.3Ų
Experimental Properties
- Boiling Point: 414.5±53.0 °C(Predicted)
- pka: 1.60±0.36(Predicted)
- Density: 1.789±0.06 g/cm3(Predicted)
4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844558-0.05g |
4-(3-bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid |
1482594-20-6 | 95% | 0.05g |
$468.0 | 2024-05-21 |
4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid Related Literature
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Ulrike Grienke,Michaela Schmidtke,Susanne von Grafenstein,Johannes Kirchmair,Klaus R. Liedl,Judith M. Rollinger Nat. Prod. Rep., 2012,29, 11-36
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Isaac Kojo Galyuon Metallomics, 2016,8, 1159-1169
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Xinxin Xiao,Dónal Leech,Jingdong Zhang Chem. Commun., 2020,56, 9767-9770
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Zihao Mou,Baogang Wang,Zhiyu Huang,Hongsheng Lu Dalton Trans., 2020,49, 5283-5290
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8. Quantifiable models for surface protonic conductivity in porous oxides – case of monoclinic ZrO2†Xinwei Sun,Jie Gu,Donglin Han Phys. Chem. Chem. Phys., 2022,24, 11856-11871
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9. A solid-state fluorescent probe for α,β-diamine based on tetraphenylethylene skeleton construction†Dongqing Liu,Qiao Yan,Qinglin Ma Mater. Adv., 2022,3, 5974-5979
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Supriya Dutta,Papu Biswas,Sujit K. Dutta,Kamalaksha Nag New J. Chem., 2009,33, 847-852
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